molecular formula C16H27ClN4O B2540666 3-cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride CAS No. 1331188-07-8

3-cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B2540666
CAS No.: 1331188-07-8
M. Wt: 326.87
InChI Key: WWYPGUXJVFOLLX-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is a complex organic compound featuring a cyclopentyl group, a piperazine ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Imidazole derivatives: Other compounds containing imidazole rings, such as 1-methylimidazole and 2-methylimidazole.

  • Piperazine derivatives: Compounds with piperazine rings, such as piperazine itself and various substituted piperazines.

Uniqueness: 3-Cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride stands out due to its unique combination of cyclopentyl, piperazine, and imidazole groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-cyclopentyl-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O.ClH/c1-18-9-8-17-16(18)20-12-10-19(11-13-20)15(21)7-6-14-4-2-3-5-14;/h8-9,14H,2-7,10-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYPGUXJVFOLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)CCC3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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